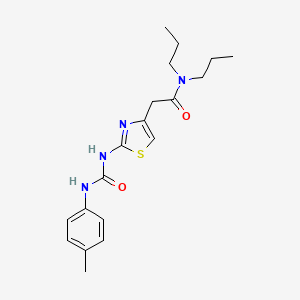
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C22H21N7O4 and its molecular weight is 447.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
New Reactions and Synthetic Utility : The compound and its analogs have been explored in the field of synthetic chemistry. For instance, Medion-Simon and Pindur (1991) investigated reactions of amino-functionalized 3-vinyl-1H-indoles, which are structurally related to the compound . They described various reactions leading to products like substitution products, Diels-Alder adducts, and Michael-type adducts (Medion-Simon & Pindur, 1991).
Asymmetric Synthesis : The compound and its derivatives have potential in asymmetric synthesis. Boggs et al. (2007) reported on an efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which bears similarity to the compound , particularly in terms of structural components like the indole and carbazole units (Boggs et al., 2007).
Medicinal Chemistry Applications
Anticancer Activity : Gaur et al. (2022) synthesized indole-based sulfonohydrazide derivatives containing a morpholine ring, similar in structure to the compound of interest. These compounds were evaluated for their anticancer activity, specifically against breast cancer cells, demonstrating the potential of such compounds in cancer research (Gaur et al., 2022).
Antimicrobial Activity : Research on derivatives structurally related to the compound has shown significant antimicrobial activity. For example, Sahin et al. (2012) explored 1,2,4-triazole derivatives containing a morpholine moiety for their antimicrobial properties (Sahin et al., 2012).
Central Nervous System Depressant Activity : Rawat and Shukla (2016) synthesized morpholino-N-acetyl indoles and evaluated them for central nervous system depressant activity, highlighting the potential of such compounds in neurological research (Rawat & Shukla, 2016).
Material Science Applications
- Corrosion Inhibition : Compounds with morpholine structures, similar to the compound , have been studied for their potential as corrosion inhibitors. Nnaji et al. (2017) investigated morpholine-based carboxamide derivatives for their efficacy in inhibiting mild steel corrosion (Nnaji et al., 2017).
Propiedades
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c30-20(27-9-11-33-12-10-27)14-28-22(32)29(26-25-28)16-7-5-15(6-8-16)24-21(31)18-13-23-19-4-2-1-3-17(18)19/h1-8,13,23H,9-12,14H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYUNXQVVOAKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

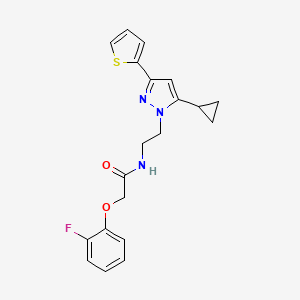
![Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2685588.png)
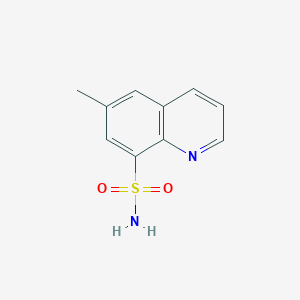
![5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685592.png)
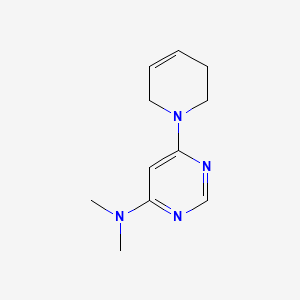
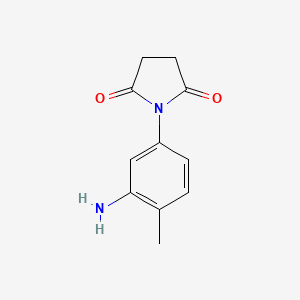
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)
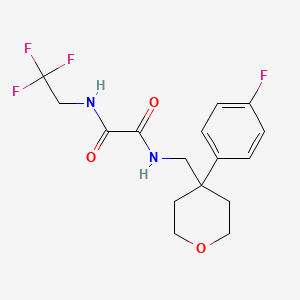
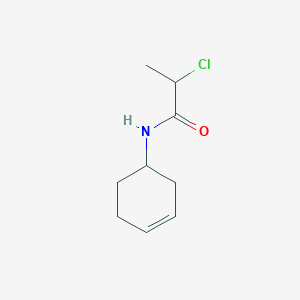
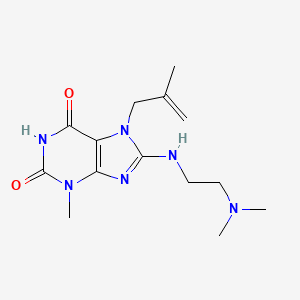
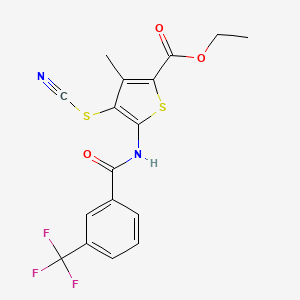
![2-(5-((4-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2685605.png)
